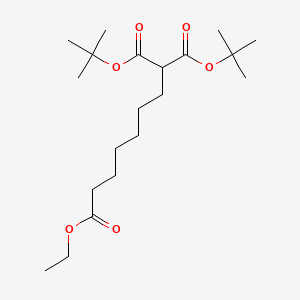
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate is an organic compound characterized by its unique structure, which includes tert-butyl groups and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate typically involves the esterification of heptane derivatives with tert-butyl groups. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the esterification process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Di-tert-butyl 7-ethyl heptane-1,1,7-tricarboxylate: Characterized by its tert-butyl groups and heptane backbone.
Di-tert-butyl 1,1,4,4-tetramethyltetramethylene diperoxide: Another compound with tert-butyl groups but different structural features.
1,1-Di-tert-butyl 7-ethyl 1-[4-(acetyloxy)undecyl]heptane-1,1,7-tricarboxylate: A similar compound with additional functional groups.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and a heptane backbone, which imparts distinct chemical properties and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
54131-76-9 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-O,1-O-ditert-butyl 7-O-ethyl heptane-1,1,7-tricarboxylate |
InChI |
InChI=1S/C20H36O6/c1-8-24-16(21)14-12-10-9-11-13-15(17(22)25-19(2,3)4)18(23)26-20(5,6)7/h15H,8-14H2,1-7H3 |
InChI Key |
LYCVDJDSWMVMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















